(1S,2R)-N-Acetyl Ephedrine (1S,2R)-N-Acetyl Ephedrine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17964013
InChI: InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

(1S,2R)-N-Acetyl Ephedrine

CAS No.:

Cat. No.: VC17964013

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-N-Acetyl Ephedrine -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name N-[(2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Standard InChI InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1
Standard InChI Key ZZGMTCKULVMTDB-PKEIRNPWSA-N
Isomeric SMILES C[C@H](C(C1=CC=CC=C1)O)N(C)C(=O)C
Canonical SMILES CC(C(C1=CC=CC=C1)O)N(C)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

(1S,2R)-N-Acetyl Ephedrine belongs to the phenylalkylamine class, characterized by a β-hydroxy-α-methylaminopropyl group attached to a benzene ring. The acetyl modification at the nitrogen atom distinguishes it from parent compounds like ephedrine and pseudoephedrine, altering its pharmacokinetic and pharmacodynamic profiles. Key stereochemical features include:

  • Absolute configuration: The (1S,2R) designation specifies the spatial arrangement of chiral centers at C1 and C2, critical for receptor binding specificity .

  • Structural comparison: Unlike norephedrines, which lack the N-methyl group, this derivative substitutes the methyl group with an acetyl moiety (Fig. 1) .

Table 1: Key chemical identifiers

PropertyValueSource
CAS Registry Number894793-15-8
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2
Molecular Weight207.27 g/mol
Stereochemistry(1S,2R)

Synthesis and Production Methods

Chemical Synthesis

Traditional routes for ephedrine derivatives often involve multi-step sequences starting from benzaldehyde or prochiral ketones. For N-acetylated analogues, a plausible pathway includes:

  • Stereoselective formation of the ephedrine backbone via benzoin condensation, as demonstrated in nor(pseudo)ephedrine synthesis using acetoin:DCPIP oxidoreductase .

  • N-Acetylation using acetyl chloride or acetic anhydride under controlled conditions to prevent racemization .

Biocatalytic Approaches

Recent advances in enzyme-mediated synthesis offer stereochemical precision:

  • Transaminases: ω-transaminases from Pseudomonas putida catalyze the transamination of ketones to amines, potentially applicable for generating the (1S,2R) configuration .

  • N-Methyltransferases (NMTs): While Ephedra sinica PaNMT primarily mediates N-methylation , engineered variants could theoretically acetylate the amine group with substrate promiscuity.

Table 2: Comparative synthesis metrics

MethodYield (%)ee (%)Diastereomeric RatioReference
Chemical45–6080–923:1
Biocatalytic30–50>995:1

Physicochemical Properties

The acetyl group confers distinct solubility and stability characteristics:

  • Lipophilicity: LogP increases by ~0.8 compared to ephedrine, enhancing membrane permeability .

  • Aqueous solubility: 12.7 mg/mL at pH 7.4 (25°C), reduced by 40% versus parent compounds .

  • Thermal stability: Decomposition onset at 187°C, suitable for standard storage conditions .

Compoundα1-Adrenoceptor (Ki, nM)β2-Adrenoceptor (Ki, nM)
Ephedrine320 ± 45210 ± 32
(1S,2R)-N-Acetyl950 ± 120680 ± 90

Analytical Characterization

Modern techniques enable precise quantification and stereochemical verification:

  • Chiral HPLC: Lux Cellulose-2 column (150 × 4.6 mm, 3 μm), isocratic elution with hexane:ethanol:DEA (90:10:0.1), retention time 8.7 min .

  • Mass spectrometry: ESI+ mode shows [M+H]+ at m/z 208.1, major fragments at m/z 165.0 (acetyl loss) and 148.1 (C-N cleavage) .

Recent Advancements and Challenges

The 2024 demonstration of stereodivergent biocatalysis for norephedrines suggests scalable production routes for (1S,2R)-N-Acetyl Ephedrine. Key challenges include:

  • Optimizing transaminase specificity for bulkier N-acetyl substrates

  • Preventing enzymatic deacetylation during bioprocessing

Future Directions

  • Metabolic engineering: Coupling acetyltransferases with existing transaminase pathways .

  • Crystallographic studies: Resolving enzyme-substrate complexes to guide rational design.

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